Magnesium;1-fluoro-4-(phenoxy)benzene;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxy)benzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-fluoro-4-(phenoxy)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and maintaining strict control over reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Formed from coupling reactions with halides.
Scientific Research Applications
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Can be used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the fluoro and phenoxy substituents.
4-Fluorophenylmagnesium Bromide: Similar compound but without the phenoxy group.
Uniqueness
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide is unique due to the presence of both fluoro and phenoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impart specific properties to the final products, making this compound valuable in the synthesis of specialized molecules.
Properties
Molecular Formula |
C12H8BrFMgO |
---|---|
Molecular Weight |
291.40 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-(phenoxy)benzene;bromide |
InChI |
InChI=1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI Key |
JYCMIDDJJPFYSS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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